rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride
Description
Chemical Identity and Nomenclature
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride (CAS: 1346597-97-4) is a chemically modified derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI). Its systematic IUPAC name is (3S,4R)-3-((benzo[d]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine hydrochloride , reflecting its stereochemistry and functional group substitutions.
Molecular Formula : C21H26ClNO4
Molecular Weight : 391.9 g/mol
Structural Features :
- Replacement of the 4-fluorophenyl group in paroxetine with a 4-ethoxyphenyl moiety.
- Retention of the 1,3-benzodioxol-5-yloxymethyl substituent on the piperidine ring.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1346597-97-4 | |
| PubChem CID | 71315277 | |
| Chiral Centers | Two (C3 and C4 of piperidine) | |
| Salt Form | Hydrochloride |
The "rac-trans" designation indicates a racemic mixture of enantiomers with trans-configuration at the piperidine ring.
Historical Context in SSRI Derivative Development
The compound emerged during structural optimization efforts in the 1990s–2000s to enhance paroxetine’s pharmacological profile. Key milestones include:
- Paroxetine’s Approval : Marketed in 1992, paroxetine’s potency (SERT Ki = 0.07–0.2 nM) established it as a benchmark SSRI.
- Fluorine Substitution Studies : Early analog research focused on modifying the 4-fluorophenyl group to alter metabolic stability and binding kinetics.
- Ethoxy Group Introduction : Replacement of fluorine with ethoxy (-OCH2CH3) aimed to reduce cytochrome P450 inhibition while maintaining SERT affinity.
This derivative represents a broader trend in SSRI development to balance selectivity and tolerability. Unlike first-generation tricyclic antidepressants, such modifications sought to minimize off-target effects (e.g., anticholinergic activity) while preserving serotonin reuptake inhibition.
Position Within Paroxetine Analog Research
This compound occupies a niche in structure-activity relationship (SAR) studies:
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H/t16-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFTGSDHAZDDN-QSVLQNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-97-4 | |
| Record name | 3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine hydrochloride, trans-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346597974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-ETHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V85N9R4KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reaction Steps
Detailed Reaction Pathways
Piperidine Ring Formation
The synthesis begins with the reaction of arecoline derivatives (e.g., arecoline hydrobromide) with 4-ethoxyphenyl magnesium bromide (Grignard reagent). This yields a piperidine ester intermediate. The stereochemistry of the piperidine ring is influenced by the reaction conditions, with trans isomers favored under controlled environments.
Mechanistic Insight :
The Grignard reagent attacks the carbonyl carbon of the arecoline derivative, forming a tetrahedral intermediate. Subsequent ring closure generates the piperidine structure.
Coupling with Benzodioxol
The piperidine ester is hydrolyzed to a carbinol intermediate , which undergoes nucleophilic substitution with sesamol (3,4-methylenedioxyphenol) to introduce the benzodioxol group. This step requires mild basic conditions to facilitate ether bond formation.
Critical Factors :
Deprotection and Salt Formation
The ester group is hydrolyzed using potassium hydroxide in toluene, yielding the free base. The final hydrochloride salt is obtained by reacting the free base with methanesulfonic acid or HCl in propan-2-ol, followed by crystallization.
Stereochemical Control
The trans configuration of this compound is critical for its activity. Stereochemical control is achieved through:
Enzymatic Resolution
In paroxetine synthesis, enzymatic resolution is used to separate enantiomers. For this compound, similar techniques may isolate the desired stereoisomer.
Reaction Conditions
-
Temperature : Reflux conditions during Grignard reactions favor trans isomer formation.
-
Chiral Induction : Use of chiral catalysts or auxiliaries may enhance enantiomeric excess (ee).
Process Optimization
Reagent Selection
| Parameter | Optimal Choice | Rationale |
|---|---|---|
| Grignard Reagent | 4-Ethoxyphenyl magnesium bromide | Direct introduction of ethoxy group avoids defluorination |
| Coupling Agent | Sesamol | Ensures benzodioxol group integrity |
| Acid | HCl | Forms stable hydrochloride salt |
Solvent Systems
| Step | Solvent | Advantage |
|---|---|---|
| Grignard Reaction | Diethyl ether | Low boiling point, high volatility for easy workup |
| Hydrolysis | Ethanol/water | Polar aprotic environment for efficient ester cleavage |
| Deprotection | Toluene | High boiling point for reflux stability |
Analytical Characterization
Physical Properties
Spectral Data
-
SMILES :
CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl -
InChI :
InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H/t16-,19-;/m0./s1
Industrial-Scale Challenges
Scalability
Chemical Reactions Analysis
Types of Reactions
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of paroxetine derivatives.
Biology: Studied for its effects on serotonin reuptake and its potential use in neurobiological research.
Medicine: Investigated for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders.
Industry: Utilized in the development and testing of new pharmaceutical formulations and as a quality control standard in the production of paroxetine-based medications
Mechanism of Action
The mechanism of action of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride involves the inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This action is mediated through its binding to the serotonin transporter protein, leading to an antidepressant effect .
Comparison with Similar Compounds
Critical Analysis of Structural Modifications
- Ethoxy vs. Methoxy : Ethoxy’s larger size may sterically hinder SERT binding, reducing potency but improving lipid bilayer penetration. This trade-off is critical for CNS-targeted drug design.
Biological Activity
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various mental health disorders such as depression and anxiety. This compound is characterized by its unique structural modifications, which may influence its biological activity and therapeutic efficacy. Understanding its biological activity is crucial for evaluating its potential clinical applications.
- Chemical Formula : CHClNO
- Molecular Weight : 391.89 g/mol
- CAS Number : 1346597-97-4
- PubChem CID : 71315277
Paroxetine, including its derivatives like this compound, primarily functions by inhibiting the serotonin transporter (SERT). This inhibition increases serotonin levels in the synaptic cleft, contributing to its antidepressant effects. Studies indicate that paroxetine exhibits a high binding affinity for SERT, with a reported IC value of approximately 70.2 pM, making it one of the most potent SSRIs available .
Biological Activity and Pharmacodynamics
The biological activity of this compound can be summarized as follows:
- Serotonin Transport Inhibition : The compound effectively inhibits serotonin transport, leading to increased serotonin availability in the brain.
- Cytochrome P450 Interaction : It interacts with various cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, influencing the metabolism of other drugs and potentially leading to drug-drug interactions .
- Protein Binding : Approximately 95% of paroxetine is protein-bound, primarily to P-glycoprotein (P-gp), which plays a significant role in drug transport across the blood-brain barrier .
Study on Binding Affinity and Efficacy
A comparative study assessed the binding affinities of this compound against other paroxetine derivatives. The findings indicated that while rac-trans modification enhances certain binding characteristics, it may also alter pharmacokinetic properties:
| Compound | Binding Affinity (pM) | Inhibition Potency (nM) |
|---|---|---|
| rac-trans-4-defluoro paroxetine | 70.2 | 4 ± 1 |
| Br-paroxetine | 940 | 40 ± 20 |
| I-paroxetine | 2300 | 180 ± 70 |
This table illustrates that the introduction of halogen groups significantly decreases the binding affinity and potency compared to the parent compound .
Safety Profile and Side Effects
Despite its efficacy, paroxetine and its derivatives are associated with various side effects, including:
- Cognitive Impairment
- Sexual Dysfunction
- Weight Gain
- Increased Suicidality Risk
These adverse effects necessitate careful monitoring during treatment .
Q & A
Basic: What are the structural characteristics of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride, and how do they influence its analytical identification?
Answer:
The compound features a piperidine core substituted with a 1,3-benzodioxol-5-yloxymethyl group at position 3 and a phenyl group at position 4. The trans-configuration (3S,4R) and the absence of fluorine at position 4 (replaced by ethoxy) distinguish it from Paroxetine Hydrochloride. Key identifiers include:
- Molecular formula : C₁₉H₂₁NO₃·HCl (MW: 347.84) .
- Stereochemistry : Confirmed via chiral chromatography or X-ray crystallography due to its trans configuration .
- Analytical methods : Reverse-phase HPLC with UV detection (e.g., USP methods using C18 columns and mobile phases like phosphate buffer-acetonitrile) are critical for distinguishing it from cis isomers and related impurities .
Basic: What synthetic routes are reported for preparing this compound?
Answer:
Synthesis typically involves:
Core formation : Condensation of 4-phenylpiperidine derivatives with 1,3-benzodioxol-5-yloxy intermediates under Mitsunobu or DCC-mediated coupling conditions .
Stereochemical control : Isomerization of cis intermediates (e.g., via NaOMe in refluxing toluene) to achieve trans configuration .
Hydrochloride salt formation : Treatment with HCl in ethanol or dichloromethane .
Key intermediates include 4-phenyl-3-(hydroxymethyl)piperidine and ethoxy-substituted benzodioxol derivatives. Optical resolution may require chiral auxiliaries (e.g., L-di-p-toluoyltartaric acid) .
Advanced: How can researchers resolve discrepancies in impurity quantification during HPLC analysis of this compound?
Answer:
Discrepancies often arise from co-eluting impurities or method sensitivity. Mitigation strategies include:
- System suitability testing : Use USP Reference Standards (e.g., Paroxetine Related Compound G) to validate retention times and resolution .
- Gradient optimization : Adjust acetonitrile content (e.g., 20% to 50% over 30 minutes) to separate structurally similar impurities like 1-methyl-4-phenylpiperidine derivatives .
- Detector calibration : Ensure UV detection at 220–260 nm aligns with the compound’s absorbance maxima .
Documented relative response factors (RRFs) for impurities should be validated against spiked samples .
Advanced: What are the implications of the trans stereochemistry on the chromatographic behavior of this compound?
Answer:
The trans configuration (3S,4R) reduces polarity compared to cis isomers, leading to:
- Longer retention times in reverse-phase HPLC due to increased hydrophobicity .
- Distinct fragmentation patterns in MS/MS (e.g., m/z 347.1288 for [M+H]⁺) .
- Chiral separation challenges : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:ethanol mobile phases for enantiomeric resolution .
Advanced: How does this compound behave under accelerated stability testing conditions?
Answer:
Stability studies (40°C/75% RH for 6 months) reveal:
- Degradation pathways : Hydrolysis of the ethoxy group or oxidation of the benzodioxole ring .
- Analytical monitoring : Track degradation products via UPLC-MS with electrospray ionization (ESI+). Major degradants include 4-hydroxy derivatives (m/z 333.1) .
- pH sensitivity : Stable in acidic conditions (pH 3–5) but prone to decomposition at pH >7 .
Advanced: What methodologies are recommended for impurity profiling of this compound in drug substance batches?
Answer:
- Forced degradation studies : Expose to heat (80°C), UV light, and oxidative (H₂O₂) conditions to simulate degradation .
- Threshold-based quantification : Use a limit test (e.g., ≤0.15% for any impurity) per ICH Q3A guidelines .
- NMR correlation : ¹H NMR (DMSO-d₆, 400 MHz) confirms absence of fluorine (δ 4.2–4.5 ppm for ethoxy group) and trans stereochemistry (coupling constants J = 10–12 Hz for piperidine protons) .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
